molecular formula C7H11N3O B2551104 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202461-02-5

4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2551104
CAS No.: 2202461-02-5
M. Wt: 153.185
InChI Key: LDRYOMGVIFNIFA-UHFFFAOYSA-N
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Description

4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative of significant interest in preclinical neuropharmacological research. Its structural framework is characteristic of ligands that interact with the benzodiazepine binding site on GABA A receptors Source . Consequently, its primary research value lies in the study of gamma-aminobutyric acid (GABA)-ergic neurotransmission, the primary inhibitory system in the central nervous system. Researchers utilize this compound to probe the structure-activity relationships of triazolone analogs and to investigate the functional modulation of various GABA A receptor subtypes. Such studies are crucial for advancing the understanding of neuropsychiatric conditions, including anxiety, seizures, and sleep disorders, and for the development of novel therapeutic agents targeting these receptors Source . The compound serves as a valuable tool for in vitro binding assays and functional characterization studies to elucidate complex signaling pathways in the brain.

Properties

IUPAC Name

4-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-8-9-7(11)10(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRYOMGVIFNIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable triazole precursor under acidic or basic conditions to facilitate the cyclization process. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Electrophiles or nucleophiles; often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can lead to a variety of substituted triazole compounds.

Scientific Research Applications

4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design and development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity towards its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Triazolone derivatives are structurally diverse, with variations primarily in substituents at the N1, N4, and C3 positions. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activities pKa (Non-Aqueous Solvents) Antioxidant Activity (IC50 or % Inhibition) References
4-(Cyclopropylmethyl)-3-methyl-triazol-5-one N4: Cyclopropylmethyl; C3: Methyl Antimicrobial, Antioxidant, Antitumor (hypothetical based on class) 8.2–9.1 (acetonitrile) Not reported
4-(4-Chlorophenyl)-3-methyl-triazol-5-one N4: 4-Chlorophenyl; C3: Methyl Anticancer (EGFR inhibition), Antioxidant 7.8–8.5 (isopropyl alcohol) 72% radical scavenging at 100 μM
3-Ethyl-4-(3-methoxybenzylideneamino)-triazol-5-one C3: Ethyl; N4: Schiff base Antioxidant (reducing power: 0.78±0.05 absorbance units; comparable to BHT) 9.3–10.2 (DMF) 85% metal chelation at 50 μM
1-Acetyl-3-benzyl-triazol-5-one N1: Acetyl; C3: Benzyl Antifungal, Anti-inflammatory 6.5–7.1 (tert-butyl alcohol) Not reported
3-(m-Chlorobenzyl)-triazol-5-one C3: m-Chlorobenzyl Antitumor (moderate activity against MCF-7 cells), Antioxidant 8.0–8.8 (acetonitrile) 65% radical scavenging at 100 μM

Key Findings

Acidic Properties : The cyclopropylmethyl-substituted compound exhibits higher pKa values (8.2–9.1) compared to benzyl or aryl-substituted analogs (6.5–8.8), suggesting reduced acidity due to steric hindrance from the cyclopropane ring .

Antioxidant Activity: While direct data for the cyclopropylmethyl derivative are lacking, structurally similar Schiff base derivatives (e.g., 3-ethyl-4-(3-methoxybenzylideneamino)-triazol-5-one) show robust antioxidant activity (85% metal chelation), outperforming reference compounds like BHT .

Biological Potency: The 4-(4-chlorophenyl) analog demonstrates notable anticancer activity via EGFR kinase inhibition, attributed to the electron-withdrawing chloro group enhancing receptor binding .

Synthetic Flexibility : Acetylated derivatives (e.g., 1-acetyl-3-benzyl-triazol-5-one) are synthesized in high yields (85–94%) via acetylation reactions, whereas cyclopropylmethyl-substituted compounds require specialized reagents like cyclopropanecarboxaldehyde, complicating synthesis .

Theoretical and Experimental Insights

  • For example, the 3-(p-methoxybenzyl) analog optimized at B3LYP/6-31G(d,p) shows a HOMO energy of -5.8 eV, correlating with its antioxidant capacity .
  • NMR Analysis: The cyclopropylmethyl group induces distinct upfield shifts in $^1$H-NMR (δ 0.5–1.2 ppm for cyclopropane protons) compared to benzylideneamino substituents (δ 7.2–8.1 ppm for aromatic protons) .

Q & A

Q. What synthetic routes are most effective for preparing 4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Methodology:

  • Core synthesis: React 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with cyclopropanecarboxaldehyde or its derivatives under reflux in ethanol or methanol. Use triethylamine as a catalyst to facilitate Schiff base formation .
  • Purification: Recrystallize the product from ethanol or acetone to improve purity and yield (>90% reported in similar derivatives) .
  • Optimization: Adjust solvent polarity, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to triazolone) to minimize side products .

Q. What spectroscopic techniques are critical for validating the molecular structure of this compound?

Methodology:

  • IR spectroscopy: Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and compare with density functional theory (DFT)-calculated spectra (B3LYP/6-311G(d,p)) .
  • NMR analysis: Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Assign signals via Gaussian G09W-based GIAO calculations, applying scaling factors (e.g., 0.9613 for B3LYP/6-311G(d,p)) to align theoretical and experimental shifts .
  • UV-Vis: Measure λ_max in ethanol and correlate with time-dependent DFT (TD-DFT) simulations to confirm electronic transitions .

Advanced Research: Computational and Mechanistic Studies

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

Methodology:

  • Linear regression analysis: Apply δ_exp = a + bδ_calc (e.g., a = 0.12, b = 0.98 for ¹H NMR) using SigmaPlot to quantify deviations .
  • Adjust basis sets: Compare HF/6-311G(d,p) and B3LYP/6-311G(d,p) results to identify systematic errors in vibrational or electronic property predictions .

Q. What role does keto-enol tautomerism play in the stability and reactivity of this compound?

Methodology:

  • Conformational analysis: Use Gaussian 09W to calculate energy differences between keto and enol forms. Higher stability of the keto form (ΔG ≈ 2.3 kcal/mol) is typical due to resonance stabilization .
  • X-ray crystallography: Resolve tautomeric preferences via single-crystal diffraction (e.g., SHELX refinement) .

Q. How can molecular docking predict the anticancer activity of this triazolone derivative?

Methodology:

  • Target selection: Dock the compound into the ATP-binding site of EGFR kinase (PDB: 1M17) using AutoDock Vina. Prioritize hydrogen bonding (e.g., with Met793) and hydrophobic interactions .
  • Tautomer consideration: Ensure the ligand is modeled in its keto form, which shows higher binding affinity (ΔG ≈ -9.2 kcal/mol) .

Experimental Design and Data Analysis

Q. How should researchers design experiments to determine protonation constants and acidic properties?

Methodology:

  • Potentiometric titration: Perform in 50% ethanol-water (v/v) at 25°C (ionic strength 0.10 M KCl). Use a PKAS program to calculate stoichiometric protonation constants (logK ≈ 3.8–4.2 for similar derivatives) .
  • Spectrophotometric validation: Monitor pH-dependent UV-Vis shifts (e.g., λ_max at 280 nm for protonated vs. 320 nm for deprotonated species) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodology:

  • Solvent screening: Use slow evaporation in DMSO/water or acetone/hexane mixtures.
  • SHELX refinement: Employ SHELXL for structure solution, applying TWINABS for handling potential twinning .

Biological Evaluation

Q. What in vitro assays are recommended for assessing antioxidant activity?

Methodology:

  • DPPH radical scavenging: Compare IC₅₀ values (e.g., 12–18 μM for triazolones) with ascorbic acid controls .
  • FRAP assay: Measure Fe³⁺ reduction capacity at 593 nm .

Data Contradictions and Reproducibility

Q. How can researchers address inconsistencies in reported biological activities across studies?

Methodology:

  • Standardize assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (e.g., DMSO ≤0.1%) .
  • Validate purity: Confirm compound integrity via HPLC (≥98% purity) before biological testing .

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